![molecular formula C11H18N4O2S B11998870 N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a thiazole ring, and an oxalamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoethanethiol with diethylamine to form N-(2-diethylaminoethyl)thiazole. This intermediate is then reacted with oxalyl chloride to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE undergoes several types of chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.
Applications De Recherche Scientifique
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE involves its interaction with specific molecular targets and pathways. The diethylamino group and thiazole ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include:
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antimicrobial properties.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Uniqueness
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18N4O2S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-15(4-2)7-5-12-9(16)10(17)14-11-13-6-8-18-11/h6,8H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,17) |
Clé InChI |
ZPKWGIJMWBMSJE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(=O)NC1=NC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
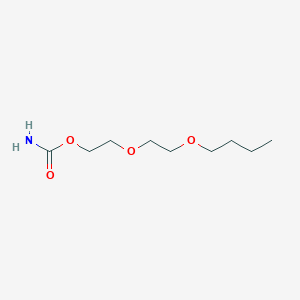
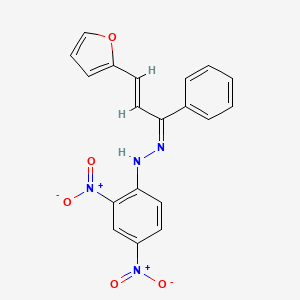
![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

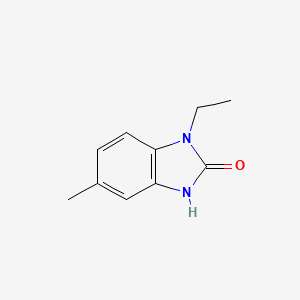
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
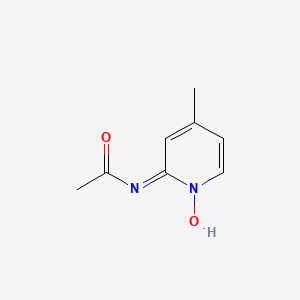
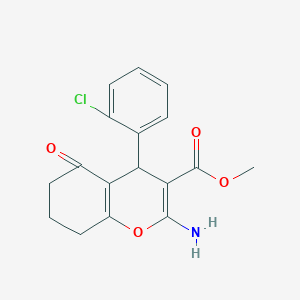
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
